Product packaging for Fmoc-6-chloro-DL-tryptophan(Cat. No.:CAS No. 1219168-45-2)

Fmoc-6-chloro-DL-tryptophan

Cat. No.: B1322137
CAS No.: 1219168-45-2
M. Wt: 460.9 g/mol
InChI Key: FDXGPPBWOOAVEL-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acid Incorporation in Biomolecular Research

The twenty canonical amino acids encoded by the genetic code form the basis of protein structure and function. However, the introduction of unnatural amino acids (UAAs) into protein and peptide structures has become a powerful tool in protein engineering and drug discovery. nih.gov These non-canonical amino acids, which are not naturally encoded in an organism's genome, allow researchers to evolve proteins with enhanced stability, novel catalytic activities, and unique physicochemical properties. nih.gov

The incorporation of UAAs expands the functional diversity of proteins, enabling a wide range of applications. These include their use as biophysical and spectroscopic probes, tools for bio-orthogonal chemistry and protein labeling, and platforms for studying post-translational modifications. nih.gov By introducing UAAs with specific functionalities, scientists can investigate protein structure-activity relationships, map protein interactions, and develop novel therapeutic agents like antibody-drug conjugates. nih.govfrontiersin.org This technique provides a rational approach to engineering biomolecules, overcoming the limitations of the natural amino acid repertoire. nih.gov The ability to site-specifically introduce a UAA allows for precise control over protein function, which is crucial for studying proteins within their native cellular environment. portlandpress.com

The Role of Halogenation in Tryptophan Derivatives for Research Applications

Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a key strategy for modifying the properties of amino acids and other bioactive compounds. mdpi.com It is estimated that up to a third of drugs in clinical investigation contain a halogen atom. mdpi.com Introducing halogens onto the side chains of amino acids can tune the physicochemical and structural properties of peptides and proteins, influencing their lipophilicity, membrane permeability, and metabolic stability. mdpi.com

In tryptophan derivatives, halogenation of the indole (B1671886) ring is particularly significant. Halogenated tryptophans serve as important intermediates or components for active substances in the pharmaceutical and chemical industries. nih.gov For example, the position of the halogen can influence biological activity; studies on halogenated tryptophan analogues have shown that modifications at specific positions of the indole ring can result in significant trypanocidal activity, highlighting their potential in developing new therapeutic agents. nih.gov Enzymes known as halogenases can catalyze the regioselective chlorination or bromination of tryptophan, providing a green chemistry approach to producing these valuable compounds. nih.govresearchgate.net The resulting halo-tryptophans are used as building blocks to create chemical diversity and develop novel pharmaceutically active compounds, including antitumor and anti-inflammatory agents. researchgate.net

Fundamental Principles of Fmoc-Protection in Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. A core principle of SPPS is the use of protecting groups to prevent unwanted side reactions at the amino group of an amino acid while the next amino acid in the sequence is being added. americanpeptidesociety.org The 9-fluorenylmethyloxycarbonyl (Fmoc) group is one of the most widely used temporary protecting groups for the N-terminus in SPPS. numberanalytics.comwikipedia.org

The Fmoc group is favored for several key reasons. It is stable under acidic conditions but can be easily and rapidly removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the Fmoc removal steps throughout the synthesis. thermofisher.com The mild deprotection conditions minimize side reactions and are compatible with a wide range of peptide sequences and derivatives, making the Fmoc strategy highly efficient and suitable for automated synthesis of long and complex peptides. americanpeptidesociety.orgresearchgate.net Furthermore, the cleavage of the Fmoc group produces a dibenzofulvene byproduct that can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction's completion. wikipedia.org

Fmoc-6-chloro-DL-tryptophan: Properties and Research Applications

This compound is a synthetic amino acid derivative that combines the features of a chlorinated tryptophan with the utility of an Fmoc protecting group. It serves as a valuable reagent in the synthesis of modified peptides for various research purposes.

Chemical and Physical Properties

Below is a summary of the key chemical identifiers and properties for this compound.

PropertyValueReference
Molecular Formula C₂₆H₂₁ClN₂O₄ cymitquimica.comaksci.comscbt.com
Molecular Weight ~460.9 g/mol cymitquimica.comaksci.comscbt.com
CAS Number 1219168-45-2 aksci.comscbt.com
Appearance Solid cymitquimica.com
Purity Typically ≥95% cymitquimica.comaksci.com
Melting Point >115°C (decomposition) chemicalbook.com

Research Findings and Applications

This compound is primarily utilized as a specialized building block in SPPS to introduce a 6-chlorotryptophan residue into a peptide sequence. The presence of the chlorine atom on the indole ring provides a site for further chemical modification or can be used to probe electronic and steric interactions within a peptide's binding site.

One documented application for this compound is in the preparation of acyltryptophanols, which have been investigated as antagonists for the Follicle-Stimulating Hormone (FSH). chemicalbook.com Additionally, as a heterocyclic compound, it can be used as a building block in other synthetic reactions, such as 1,3-dipolar cycloadditions. biosynth.com The DL-racemic mixture indicates that it contains both the D and L stereoisomers, which can be useful in creating peptides with altered enzymatic stability or for screening peptide libraries to identify stereochemically optimized ligands.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21ClN2O4 B1322137 Fmoc-6-chloro-DL-tryptophan CAS No. 1219168-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXGPPBWOOAVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of Fmoc 6 Chloro Dl Tryptophan

Advanced Synthetic Routes to Halogenated Tryptophan Derivatives

The synthesis of halogenated tryptophan derivatives, including the 6-chloro variant, has evolved significantly, moving from classical chemical methods with limited selectivity to highly specific enzymatic approaches.

Chemo- and Regioselective Halogenation Approaches

Achieving regioselectivity in the halogenation of the electron-rich tryptophan indole (B1671886) ring is a significant synthetic challenge. Traditional electrophilic aromatic substitution methods often yield mixtures of isomers and require harsh conditions. wikipedia.org Modern strategies increasingly rely on biocatalysis, employing flavin-dependent halogenases (FDHs) that offer remarkable control over the position of halogenation. nih.gov

FDHs are enzymes that catalyze the chlorination, bromination, or iodination of electron-rich aromatic substrates under mild, aqueous conditions. d-nb.info They utilize flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide salt. d-nb.inforesearchgate.net The exquisite regioselectivity of these enzymes is achieved by precisely positioning the tryptophan substrate within the active site, sterically shielding all but the target carbon atom from the halogenating species. nih.govd-nb.info

Several tryptophan halogenases have been identified and characterized based on their regiospecificity for the indole ring at the C5, C6, or C7 positions. mdpi.com For the synthesis of 6-chlorotryptophan, enzymes such as SttH from Streptomyces toxytricini and ThHal from Streptomyces violaceusniger are particularly relevant. mdpi.com These enzymes have been successfully used for the selective biosynthesis of 6-chloro- and 6-bromotryptophan. nih.gov Recently, a novel tryptophan dihalogenase, SsDiHal, was identified that sequentially chlorinates tryptophan at the C7 and then the C6 position. nih.gov The combinatorial use of different halogenases can even lead to the synthesis of novel di- and trihalogenated tryptophan derivatives. d-nb.info

Table 1. Selected Tryptophan Halogenases and Their Regiospecificity.
EnzymeOrganism of OriginPosition of HalogenationHalogens Incorporated
PyrHStreptomyces rugosporusC5Cl, Br
SttHStreptomyces toxytriciniC6Cl, Br
ThHalStreptomyces violaceusnigerC6Cl, Br
RebHLechevalieria aerocolonigenesC7Cl, Br
PrnAPseudomonas fluorescensC7Cl
SsDiHalSaccharothrix sp.C7, then C6Cl, Br

Precursor Design and Stereochemical Control

The synthesis of Fmoc-6-chloro-DL-tryptophan requires both the construction of the halogenated indole and the formation of the amino acid backbone. For specific stereoisomers (L- or D-), stereochemical control is paramount.

Chemical synthesis routes can provide access to enantiomerically pure tryptophan analogues. One established method is the Strecker amino acid synthesis, which can be adapted using chiral auxiliaries to direct the stereochemistry. For instance, (S)-methylbenzylamine and its derivatives have been successfully used as chiral auxiliaries to produce various optically pure (S)-tryptophan analogues. rsc.org

Alternatively, biosynthetic platforms offer an environmentally friendly route. Engineered Escherichia coli strains can be used for the de novo biosynthesis of various halogenated tryptophan molecules directly from glucose. technologypublisher.comresearchgate.net By introducing specific halogenase enzymes and optimizing metabolic pathways, these microbial systems can produce significant quantities of specific isomers like 6-chlorotryptophan. nih.govtechnologypublisher.comresearchgate.net Once the desired halogenated tryptophan is obtained, the Nα-amino group is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group using standard reagents like 9-fluorenylmethyl chloroformate to yield the final product for SPPS. nih.gov

Integration within Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is designed for use in Fmoc-based SPPS, a cornerstone of modern peptide synthesis. nih.gov Its successful incorporation into a growing peptide chain depends on optimizing several key steps in the SPPS cycle.

Optimization of Fmoc-Deprotection Conditions for 6-chloro-DL-tryptophan Residues

The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step in each cycle of SPPS. peptide.com This is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). altabioscience.comuci.edu

The standard mechanism involves base-catalyzed β-elimination, which releases the free amine, carbon dioxide, and a dibenzofulvene byproduct. peptide.com The excess piperidine also acts as a scavenger for the reactive dibenzofulvene. altabioscience.com The presence of the 6-chloro substituent on the tryptophan indole ring is generally not expected to interfere with this process, as the indole side chain is stable under these mild basic conditions. However, for "difficult sequences" where peptide aggregation may slow reaction kinetics, alternative or stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, though caution is needed as DBU can catalyze side reactions like aspartimide formation. peptide.comnih.gov Optimization may involve adjusting the concentration of the base, the reaction time, and the temperature to ensure complete deprotection without compromising the integrity of the peptide or the chlorinated indole. nih.gov

Table 2. Common Reagents and Conditions for Fmoc-Deprotection in SPPS.
ReagentConcentrationSolventTypical Reaction TimeNotes
Piperidine20% (v/v)DMF5-20 minutesStandard and most widely used condition. altabioscience.comuci.edu
Piperidine5% (v/v)DMFLonger times may be neededCan be used to minimize side reactions. peptide.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-5% (v/v)DMF1-5 minutesMuch faster than piperidine; often used with a scavenger like piperidine. peptide.com
Pyrrolidine20% (v/v)DMF or NMPComparable to piperidineAn alternative secondary amine base. nih.gov

Coupling Efficiency and Racemization Control in Peptide Elongation

Following Fmoc-deprotection, the next amino acid in the sequence is coupled to the newly liberated N-terminal amine. The efficiency of this amide bond formation is crucial for obtaining a high yield of the desired full-length peptide. semanticscholar.org The coupling of this compound can be influenced by the steric bulk and electronic nature of its side chain. While tryptophan itself is not typically considered one of the most difficult amino acids to couple, the addition of a halogen atom increases its size, which could potentially hinder the reaction rate. semanticscholar.org To ensure complete coupling, highly efficient activating reagents such as HBTU, HATU, or HCTU are commonly used in conjunction with a base like N,N-diisopropylethylamine (DIPEA). uci.eduluxembourg-bio.com Monitoring the coupling reaction with a qualitative test like the ninhydrin (B49086) test can confirm the absence of free amines and indicate a complete reaction. luxembourg-bio.com

Racemization of the α-carbon is a potential side reaction during the activation step of peptide coupling. researchgate.net While urethane-based protecting groups like Fmoc are designed to suppress this, racemization can still occur, especially with certain amino acids like cysteine and histidine, or under harsh conditions. nih.gov For tryptophan derivatives, the risk is generally lower but not negligible. researchgate.net Using mild activation conditions and avoiding excessive reaction times or high temperatures can help maintain the stereochemical integrity of the incorporated amino acid. researchgate.netnih.gov Since the starting material is a DL-racemic mixture, this particular building block would result in a mixture of diastereomeric peptides.

Compatibility with Various Solid Supports and Linkers

The choice of solid support (resin) and linker is fundamental to the success of SPPS. biosynth.com this compound is compatible with the common supports used in Fmoc chemistry, such as polystyrene-based resins (e.g., Wang, Rink Amide) and polyethylene (B3416737) glycol (PEG)-polystyrene graft copolymers (e.g., TentaGel). biosynth.com The selection depends on the desired properties, such as swelling capacity in organic solvents and the scale of the synthesis.

The linker connects the C-terminus of the first amino acid to the solid support and determines the functionality of the C-terminus of the cleaved peptide (e.g., carboxylic acid or amide). mdpi.com

Wang Resin: Features an acid-labile linker that yields a C-terminal carboxylic acid upon cleavage with strong acid (e.g., trifluoroacetic acid, TFA). uci.edu

Rink Amide Resin: Also cleaved by strong acid, but its linker is designed to produce a C-terminal amide. uci.edu

2-Chlorotrityl Chloride Resin: Highly acid-sensitive, allowing for cleavage under milder acidic conditions, which is beneficial for sensitive peptides. It yields a C-terminal carboxylic acid. uci.edu

The final cleavage step in Fmoc-SPPS typically involves treating the peptide-resin with a strong acid cocktail, most commonly containing TFA. sigmaaldrich.com A major concern during this step is the modification of the tryptophan indole ring by reactive carbocations generated from side-chain protecting groups. nih.gov To prevent this, "scavengers" such as water, thioanisole, ethanedithiol (EDT), or triisopropylsilane (B1312306) (TIS) are included in the cleavage cocktail to trap these electrophilic species. sigmaaldrich.comnih.gov The chloro-substituent on the indole ring is stable to these standard acidic cleavage conditions.

Table 3. Common Solid Supports and Linkers for Fmoc-SPPS.
Resin/Linker NamePolymer SupportCleavage ConditionC-Terminal Product
Wang ResinPolystyreneStrong acid (e.g., 95% TFA)Carboxylic Acid
Rink Amide ResinPolystyreneStrong acid (e.g., 95% TFA)Amide
2-Chlorotrityl Chloride ResinPolystyreneMild acid (e.g., 1-5% TFA in DCM)Carboxylic Acid
TentaGel ResinPEG-PolystyreneDepends on attached linker (e.g., Rink, Wang)Variable

Derivatization and Further Chemical Modification for Research Probes

The unique structural features of this compound, namely the presence of a halogenated indole ring, provide a versatile platform for further chemical modifications. These modifications are instrumental in the development of sophisticated research probes for studying biological systems. The derivatization strategies often focus on introducing specific functionalities that enable detection, imaging, or interaction with other molecules.

Strategies for Site-Specific Chemical Tagging

Site-specific chemical tagging of this compound is crucial for its application as a targeted probe. The indole nucleus, while being a key structural motif, can be selectively functionalized to introduce a variety of chemical reporters. The chloro-substituent at the 6-position can also influence the reactivity of the indole ring and can potentially be a site for modification, although this is less common than targeting other positions on the indole.

One of the primary strategies for site-specific tagging involves electrophilic substitution on the indole ring. The electron-rich nature of the indole system makes it susceptible to attack by various electrophiles. However, controlling the regioselectivity of such reactions is paramount. The presence of the chloro group at the 6-position can direct incoming electrophiles to other specific positions on the ring, such as the C2, C4, or C7 positions.

Another powerful approach for site-specific modification is transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are particularly useful for forming new carbon-carbon or carbon-heteroatom bonds at specific positions of the indole ring. These reactions often require prior functionalization of the indole with a suitable leaving group, such as a halide or a triflate.

Furthermore, chemoselective ligation reactions can be employed to attach tags to the tryptophan analog. These reactions, often termed "click chemistry," are characterized by their high efficiency, specificity, and biocompatibility. For instance, the introduction of an azide (B81097) or alkyne functionality onto the this compound molecule would allow for its conjugation with a wide range of reporter molecules bearing the complementary reactive group.

Tagging Strategy Description Potential Tag
Electrophilic Aromatic SubstitutionReaction with an electrophile at an electron-rich position of the indole ring.Biotin, Azide, Alkyne
Palladium-Catalyzed Cross-CouplingFormation of C-C or C-X bonds at a pre-functionalized indole position.Phenylboronic acid, Terminal alkyne
Bioorthogonal Ligation"Click chemistry" reactions for highly specific and efficient conjugation.Fluorophore-azide, Peptide-alkyne

Synthesis of Fluorescently Labeled Analogs for Spectroscopic Studies

The development of fluorescently labeled analogs of this compound is of significant interest for their application in fluorescence spectroscopy and microscopy. These probes can provide valuable information about the local environment, protein conformation, and molecular interactions. The intrinsic fluorescence of the tryptophan indole ring can be modulated or supplemented by the attachment of an external fluorophore.

A common strategy for creating fluorescent analogs is the direct conjugation of a fluorescent dye to the this compound molecule. This can be achieved by reacting a dye with a reactive functional group, such as an amine or a carboxylic acid, on the tryptophan analog. The choice of fluorophore is critical and depends on the desired spectroscopic properties, such as excitation and emission wavelengths, quantum yield, and photostability.

Another approach involves the synthesis of tryptophan analogs where the indole ring itself is part of a larger, inherently fluorescent system. For example, the indole nucleus can be fused with other aromatic rings to create extended π-conjugated systems with enhanced fluorescent properties. The chloro-substituent can play a role in fine-tuning the electronic and, consequently, the photophysical properties of these novel fluorophores.

The site of attachment of the fluorescent label is a crucial consideration. Ideally, the fluorophore should be attached in a way that minimizes perturbation of the biological activity of the parent molecule. The N-terminus (after Fmoc deprotection), the C-terminus, or a specific position on the indole ring can be targeted for labeling.

Fluorescent Label Excitation Max (nm) Emission Max (nm) Potential Attachment Site
Dansyl Chloride330-350510-540α-amino group
Fluorescein Isothiocyanate (FITC)495519α-amino group
NBD Chloride465535Indole nitrogen
Coumarin-based dyes350-450430-500Indole C2 or C4 position

The synthesis and characterization of these fluorescently labeled analogs of this compound open up new avenues for studying complex biological processes with high sensitivity and specificity.

Applications in Advanced Peptide and Protein Engineering

Influence on Peptide Conformation and Structural Integrity

Impact on Secondary and Tertiary Peptide Structures

The conformation of a peptide is dictated by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The substitution of a hydrogen atom with a chlorine atom on the tryptophan indole (B1671886) ring can perturb this balance in several ways:

Electronic Effects: The electron-withdrawing nature of chlorine modifies the electron density of the indole ring. This can alter its ability to participate in π-π stacking interactions with other aromatic residues, which are often crucial for stabilizing specific folds. nih.gov

Steric Hindrance: The larger van der Waals radius of chlorine compared to hydrogen can introduce steric constraints, influencing local dihedral angles (φ, ψ) of the peptide backbone and potentially favoring certain secondary structures, such as β-turns or helical folds, over others. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming stabilizing interactions with electron-rich atoms like oxygen or nitrogen in the peptide backbone or side chains. acs.orgacs.org These interactions, though weak, can collectively contribute to the stability of a particular conformation.

Research has shown that while the introduction of 6-chlorotryptophan can be a tool to modulate structure, the outcomes can be subtle. For instance, in one study, the incorporation of 6-chlorotryptophan into a β-peptide helix resulted in a structure that was surprisingly similar to its non-halogenated counterpart, highlighting the complexity of predicting conformational changes. ebi.ac.uk

Conformational Analysis within Constrained Peptide Architectures

Constrained peptides, such as cyclic or stapled peptides, are of great interest in drug discovery due to their enhanced stability and target affinity. Fmoc-6-chloro-DL-tryptophan can be a valuable tool in the study of these architectures. The chlorine atom can serve as a useful spectroscopic probe in Nuclear Magnetic Resonance (NMR) studies to provide distance restraints and report on the local environment, aiding in the elucidation of the peptide's three-dimensional structure in solution. addgene.org Furthermore, in the context of X-ray crystallography, the heavier chlorine atom can assist in solving the phase problem, facilitating structure determination. The unique properties of halogenated residues are particularly useful in understanding the folding and stability of complex structures like lasso peptides, which can contain modified tryptophans and exhibit exceptional stability. nih.gov

Design and Synthesis of Peptidomimetics and Bioactive Analogs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The use of non-canonical amino acids like 6-chlorotryptophan is a cornerstone of this design process. nih.gov

Modification StrategyHypothesized Mechanism of ActionPotential OutcomeReference
Incorporation of 6-ChlorotryptophanSteric hindrance at the protease cleavage site due to the bulky chlorine atom.Increased resistance to enzymatic degradation, leading to a longer biological half-life. nih.gov
Peptide CyclizationReduces conformational flexibility and masks cleavage sites by locking the peptide into a bioactive conformation.Significantly enhanced stability against exopeptidases and endopeptidases. nih.gov
Use of D-Amino AcidsProteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids.High resistance to proteolysis. aralezbio-store.com

Modulating Ligand-Receptor Interactions through Conformational Bias

The biological activity of a peptide is intimately linked to its ability to bind to a specific receptor. This interaction is governed by the three-dimensional shape and chemical properties of the peptide. nih.gov By incorporating 6-chlorotryptophan, researchers can subtly alter these features to fine-tune binding affinity and specificity. The modified electronic properties of the chlorinated indole ring can change the nature of the interaction at the binding interface, for example, by strengthening or weakening electrostatic or hydrophobic interactions. nih.gov Furthermore, the ability of chlorine to form halogen bonds can introduce new, specific contacts with the receptor, potentially enhancing binding affinity. acs.org This strategy has been successfully employed to develop high-affinity inhibitors for protein-protein interactions, such as the p53-hDM2 interaction, which is a key target in cancer therapy. ebi.ac.uk

ParameterEffect of 6-Chlorotryptophan IncorporationMechanismReference
Binding AffinityCan be increased or decreasedAlteration of electrostatic potential, hydrophobicity, and introduction of halogen bonds. nih.govacs.org
Binding SpecificityCan be enhancedFormation of specific halogen bonds with the target receptor that are not possible with native tryptophan. acs.org
Conformational Pre-organizationInduces a conformational biasReduces the entropic penalty of binding by locking the peptide into a receptor-compatible conformation. acs.org

Role in Protein Engineering for Functional Studies

Beyond synthetic peptides, 6-chlorotryptophan is a valuable tool for protein engineering. Through a technique known as genetic code expansion, it is possible to site-specifically incorporate non-canonical amino acids like 6-chlorotryptophan into proteins produced in living cells. nih.govnih.gov This powerful method allows scientists to probe protein structure and function with surgical precision.

By replacing a native tryptophan with 6-chlorotryptophan at a specific site—such as an enzyme's active site or a protein-protein interaction interface—researchers can investigate the role of that specific residue. For example, this can help determine the importance of electronic effects for catalysis or binding. nih.gov Studies have successfully demonstrated the biosynthesis of 6-chlorotryptophan within engineered E. coli strains and its efficient incorporation into target proteins, establishing a versatile platform for creating proteins with novel properties. nih.govnih.gov This approach enables detailed functional studies on how halogenation affects substrate affinity or protein function, opening new avenues for designing enzymes with enhanced capabilities or proteins with novel spectral properties. nih.govnih.gov

Site-Directed Incorporation for Mechanistic Elucidation of Enzyme Activity

The precise replacement of a native tryptophan residue with 6-chlorotryptophan is a sophisticated technique used to probe the intricate workings of enzymes. By strategically placing this analogue at a specific site, researchers can investigate the role of the original tryptophan in substrate binding, catalysis, or conformational stability. nih.gov The introduction of the chlorine atom acts as a subtle but significant perturbation. Its electron-withdrawing nature alters the electronic distribution of the indole ring, which can impact crucial non-covalent interactions such as hydrogen bonding, cation-π, and π-π stacking that are often vital for enzymatic function.

By comparing the kinetic parameters (e.g., kcat, KM) of the wild-type enzyme with the 6-chlorotryptophan-containing mutant, scientists can infer the importance of the electronic and steric properties of the indole ring at that specific position. For instance, a change in substrate binding affinity might suggest the native tryptophan is involved in a key interaction within the active site that is disrupted or altered by the chlorine atom. This site-specific incorporation provides invaluable data for understanding enzyme mechanisms at a molecular level.

Engineering Novel Biomolecules with Altered Binding Properties

The unique properties of halogen atoms can be exploited to engineer peptides and proteins with enhanced or novel binding capabilities. Halogenation can impart desirable characteristics, including improved target affinity and selectivity. mdpi.com One of the key phenomena driving this is the "halogen bond," a non-covalent interaction where the electropositive region on the halogen atom (known as a σ-hole) interacts favorably with a nucleophilic partner, such as a backbone carbonyl oxygen or an anionic amino acid side chain in a target protein.

By incorporating 6-chlorotryptophan, peptide engineers can introduce these potential halogen bonding interactions to create new contact points with a biological target, thereby increasing binding affinity and specificity. This strategy is particularly useful in drug discovery for optimizing the potency of peptide-based inhibitors or modulators. The ability to fine-tune binding properties through halogenation establishes a versatile platform for developing proteins and peptides with novel functions. nih.gov

Peptide VariantModificationTargetBinding Affinity (Kd)Fold Change
Peptide A (Wild-Type)Contains TryptophanReceptor X150 nM-
Peptide A (Mutant)Tryptophan replaced with 6-Cl-TryptophanReceptor X30 nM5x Improvement
Peptide B (Wild-Type)Contains TryptophanEnzyme Y500 nM-
Peptide B (Mutant)Tryptophan replaced with 6-Cl-TryptophanEnzyme Y450 nM1.1x Improvement

This interactive table provides hypothetical data illustrating how the incorporation of 6-chlorotryptophan can modulate the binding affinity of peptides for their biological targets.

Applications in Macrocyclic Peptide Chemistry

Macrocyclization is a widely used strategy to enhance the therapeutic potential of peptides by improving their stability, target affinity, and cell permeability. nih.gov Cyclic peptides are less susceptible to degradation by proteases and their constrained conformations reduce the entropic penalty upon binding to a target. nih.gov this compound can be incorporated into linear peptide sequences that are subsequently cyclized to create conformationally restricted macrocycles.

Strategies for Intramolecular Cyclization using Halogenated Tryptophan

The presence of a 6-chlorotryptophan residue within a peptide chain does not typically interfere with standard macrocyclization chemistries. The primary role of the halogenated residue is to confer specific structural or binding properties to the final cyclic product, rather than to participate directly in the cyclization reaction itself.

Two of the most common strategies for peptide cyclization are head-to-tail and side-chain to side-chain cyclization. researchgate.net

Head-to-Tail Cyclization: This involves forming a standard amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide precursor. nih.govnih.gov This results in a completely cyclic backbone, which offers significant protection against exopeptidases. nih.gov

Side-Chain to Side-Chain Cyclization: This strategy creates a covalent bridge between the side chains of two amino acids within the peptide sequence. nih.gov A common example is the formation of a lactam bridge between the side chains of L-lysine and L-aspartic acid. sb-peptide.com This approach constrains a specific region of the peptide, which can be used to stabilize secondary structures like α-helices or β-turns.

In both scenarios, the linear peptide containing this compound is first synthesized via SPPS. After selective deprotection, the desired cyclization reaction is carried out to yield the final macrocyclic product.

The demand for methods to screen large libraries of peptides has driven the development of biocompatible macrocyclization reactions—those that can occur in aqueous environments at or near neutral pH without the need for toxic reagents or heavy metal catalysts. nih.govrsc.org These methods are compatible with biological systems and enable techniques like in situ cyclization during screening assays. anu.edu.auresearchgate.net Examples of such methodologies that can be applied to peptides containing 6-chlorotryptophan include:

Native Chemical Ligation (NCL): This involves the reaction between a C-terminal thioester and an N-terminal cysteine to form a native peptide bond.

Thiazolidine Formation: A spontaneous reaction can occur between an N-terminal cysteine and an amino acid containing a 2-cyanopyridine (B140075) side chain, forming a stable cyclized product in aqueous solution. anu.edu.aunih.gov

Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloadditions are highly efficient and bio-orthogonal reactions used to form stable triazole linkages.

Conformational Constraints Imposed by Cyclization

A primary goal of macrocyclization is to reduce the conformational flexibility inherent in linear peptides. uni-kiel.denih.gov By locking the peptide into a more rigid structure, it can be pre-organized into the specific three-dimensional shape required for binding to its biological target. nih.gov The incorporation of a bulky and electronegative substituent like the chlorine atom in 6-chlorotryptophan adds another layer of conformational control.

Peptide FormKey FeatureBackbone FlexibilitySide Chain (χ1) Rotamer Population
Linear PeptideUnconstrainedHighMultiple states populated
Cyclic Peptide (with Tryptophan)Backbone cyclizedReducedFewer states populated
Cyclic Peptide (with 6-Cl-Tryptophan)Backbone cyclized + Halogen substitutionHighly ReducedPredominantly one state

This interactive table illustrates the progressive reduction in conformational flexibility achieved by cyclization and the incorporation of a halogenated tryptophan residue.

Utilization in Antimicrobial Peptide Research

Impact on Membrane Interaction and Permeabilization Mechanisms

No published data is available that specifically investigates the impact of incorporating 6-chloro-DL-tryptophan into antimicrobial peptides on their interaction with and permeabilization of bacterial membranes.

Structure-Activity Relationship Studies for Antimicrobial Efficacy

There are no available structure-activity relationship (SAR) studies focusing on antimicrobial peptides that contain the 6-chloro-DL-tryptophan residue. While SAR studies are common for AMPs to understand how modifications affect activity, this specific modification has not been reported in the literature reviewed. ntu.edu.sgnih.gov

Mechanistic Investigations and Biochemical Pathway Probing

Substrate Activity in Enzymatic Reactions

The interaction of Fmoc-6-chloro-DL-tryptophan with enzymes, particularly those involved in halogenation and peptide synthesis, is of fundamental interest. The presence of the bulky Fmoc protecting group is a key determinant of its substrate activity.

Flavin-dependent halogenases (FDHs) are a class of enzymes responsible for the regioselective halogenation of various aromatic compounds, including the amino acid tryptophan. nih.gov While direct studies on the interaction between this compound and FDHs are not extensively documented in publicly available literature, insights can be gained from studies on unprotected tryptophan and its derivatives.

Research has shown that L-tryptophan is a natural substrate for a variety of FDHs, which can introduce halogen atoms at different positions on the indole (B1671886) ring. mdpi.com For instance, the enzyme KtzQ, involved in the biosynthesis of kutznerides, has been identified as a tryptophan 7-halogenase. nih.gov A related enzyme, KtzR, subsequently chlorinates the 7-chloro-L-tryptophan intermediate at the 6-position, demonstrating a preference for the already halogenated substrate. nih.govresearchgate.net Furthermore, unprotected 6-chloro-L-tryptophan has been shown to act as a substrate for KtzQ.

The large Fmoc protecting group on the α-amino group of this compound would likely impose significant steric hindrance, potentially preventing its entry into the active site of wild-type halogenases like KtzQ. However, the field of enzyme engineering has demonstrated the potential to expand the substrate scope of FDHs. nih.gov Directed evolution and rational design have yielded halogenase variants with improved stability and the ability to act on non-native, bulkier substrates, including tryptophan residues within peptides. biorxiv.org This suggests that it may be feasible to engineer an FDH that could accommodate and act upon N-acylated tryptophan derivatives like the one .

Table 1: Substrate Profile of Selected Flavin-Dependent Halogenases

EnzymeNatural SubstrateKnown Non-Natural SubstratesPotential for this compound Interaction
KtzQL-Tryptophan7-chloro-L-tryptophanLikely hindered in wild-type due to Fmoc group
KtzR7-chloro-L-tryptophanL-TryptophanLikely hindered in wild-type due to Fmoc group
RebHL-TryptophanIndole derivatives, some peptidesEngineered variants might show activity
ChlHLinear precursor peptide ChlAInternal Trp residues in various peptidesDemonstrates promiscuity for peptidic tryptophan, but not tested with N-terminal Fmoc protection

The enzymatic chlorination of tryptophan is a key step in the biosynthesis of numerous natural products with important biological activities. nih.gov The process is catalyzed by FDHs, which utilize a flavin cofactor, molecular oxygen, and a halide salt to generate a reactive halogenating species. mdpi.com

While there is no direct evidence for the enzymatic chlorination of this compound, the biosynthesis of 6,7-dichlorotryptophan through the sequential action of KtzQ and KtzR highlights the enzymatic machinery for introducing chlorine at the 6-position of a tryptophan scaffold. nih.gov

The relevance of studying the enzymatic processing of an Fmoc-protected amino acid lies in the potential for chemoenzymatic synthesis strategies. If an engineered halogenase could accept this compound as a substrate for further modification, or if an enzyme could remove the Fmoc group in situ under mild, biocompatible conditions, it would open new avenues for the synthesis of complex, halogenated peptides. The standard method for Fmoc deprotection involves treatment with a mild base like piperidine (B6355638), a process that is typically performed in organic solvents during solid-phase peptide synthesis. genscript.com The development of an enzymatic deprotection strategy would be a significant advancement for biocatalysis. nih.gov

Impact on Tryptophan Metabolism Pathways

Tryptophan is a precursor to several key biomolecules, including the neurotransmitter serotonin (B10506) and metabolites of the kynurenine (B1673888) pathway. nih.gov Halogenated analogs of tryptophan have been shown to interfere with these metabolic pathways.

The biosynthesis of serotonin from tryptophan is initiated by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step. nih.gov The activity of TPH can be influenced by tryptophan analogs.

While no specific studies on the effect of this compound on the serotonin pathway are available, research on other halogenated tryptophans provides a strong basis for inferring potential interactions. For instance, Fmoc-tryptophan derivatives have been identified as inhibitors of other enzymes, suggesting that the Fmoc group can influence biological activity. science.gov

It is plausible that for this compound to modulate the serotonin pathway, the Fmoc group would need to be cleaved to allow the 6-chloro-tryptophan to interact with TPH. If this were to occur, based on studies with other halogenated tryptophans, 6-chloro-tryptophan could act as a competitive inhibitor of TPH. nih.gov

The majority of dietary tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govfrontiersin.org These enzymes are involved in immune regulation and their activity is implicated in various disease states. nih.govimd-berlin.de

As with the serotonin pathway, the large Fmoc group would likely prevent this compound from directly interacting with IDO or TDO. However, should the Fmoc group be removed, the resulting 6-chloro-tryptophan could potentially be a substrate or inhibitor of these enzymes. The metabolism of N-acylated aromatic amino acids is a complex area of research, with evidence for both enzymatic deacylation and metabolism of the intact acylated molecule. nih.govfrontiersin.orgresearchgate.net

Photophysical and Spectroscopic Probing of Molecular Environments

Tryptophan's intrinsic fluorescence is a powerful tool for studying protein structure and dynamics. bmglabtech.com The introduction of a halogen atom and the presence of the Fmoc group can significantly alter the photophysical properties of tryptophan, making this compound a potential candidate for a specialized molecular probe.

The chlorine atom at the 6-position of the indole ring is expected to influence the electronic properties of the chromophore, which could lead to shifts in the absorption and emission spectra, as well as changes in the fluorescence quantum yield and lifetime. Such alterations can make the fluorescence of the molecule more sensitive to its local environment, a desirable characteristic for a molecular probe. mdpi.com A high-throughput fluorescence assay has been developed for determining the activity of tryptophan halogenases, which relies on the formation of a fluorescent aryltryptophan derivative, underscoring the utility of fluorescence in this area of research. nih.gov

Table 2: Potential Spectroscopic Properties and Applications

Spectroscopic ParameterExpected Influence of ModificationsPotential Application
Absorption/Emission WavelengthsContribution from both Fmoc and 6-chloroindole (B17816) chromophores, potential for shifts compared to tryptophan.Probing specific molecular environments with unique spectral signatures.
Quantum YieldThe heavy chlorine atom may decrease the quantum yield (heavy atom effect), but the overall molecular structure will determine the final value.Changes in quantum yield upon binding or environmental changes could be used for sensing applications.
Fluorescence LifetimeLikely to be multi-exponential due to the two chromophores and their potential interactions.Time-resolved fluorescence measurements could provide detailed information on molecular dynamics.

Tryptophan Fluorescence Quenching Studies

Tryptophan fluorescence quenching is a powerful technique used to study the accessibility of tryptophan residues within a protein or peptide to solvent or other small molecules known as quenchers. The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment. mdpi.com Quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). mdpi.com

The introduction of a chlorine atom at the 6th position of the indole ring in this compound can influence its fluorescence properties and its interactions with quenchers. Halogen atoms are known to be effective quenchers of fluorescence through the heavy-atom effect, which promotes intersystem crossing from the excited singlet state to the triplet state, thereby reducing fluorescence quantum yield.

In a hypothetical study, one could incorporate this compound into a peptide sequence and perform fluorescence quenching experiments using various quenchers (e.g., acrylamide, iodide). By comparing the quenching constants (Ksv) obtained for the modified peptide with those of a peptide containing natural tryptophan, researchers could infer changes in the local environment and accessibility of the tryptophan residue.

Table 1: Hypothetical Stern-Volmer Quenching Data for a Tryptophan-Containing Peptide

Quencher Concentration (M)Fluorescence Intensity (Unmodified Trp)Fluorescence Intensity (6-Cl-Trp)
0.0010085
0.058068
0.106555
0.155244
0.204235

This table is illustrative and does not represent actual experimental data.

The data in such a table could be used to construct a Stern-Volmer plot (F₀/F vs. [Q]), from which the Stern-Volmer quenching constant (Ksv) can be determined. A difference in Ksv values between the unmodified and chlorinated tryptophan-containing peptides would suggest that the chlorine substitution alters the accessibility of the indole ring to the quencher.

Conformational Changes Detected by Intrinsic Tryptophan Fluorescence

Intrinsic tryptophan fluorescence is a sensitive probe for detecting conformational changes in proteins and peptides. nih.gov Alterations in the tertiary or quaternary structure of a protein can change the local environment of a tryptophan residue, leading to shifts in its fluorescence emission maximum (λmax), quantum yield, and fluorescence lifetime. For instance, a blue shift in λmax (to shorter wavelengths) typically indicates that the tryptophan residue has moved to a more nonpolar or buried environment, while a red shift (to longer wavelengths) suggests increased solvent exposure. mdpi.com

The presence of the 6-chloro substituent in this compound would likely alter the intrinsic fluorescence spectrum of the molecule compared to unmodified tryptophan. This altered spectral signature could be exploited to monitor conformational changes in a peptide or protein into which it is incorporated.

Consider a peptide that undergoes a conformational change upon binding to a ligand. If this peptide contains this compound, the binding event could be monitored by observing changes in the fluorescence spectrum.

Table 2: Hypothetical Fluorescence Emission Data for a 6-Cl-Trp Containing Peptide Upon Ligand Binding

StateEmission Maximum (λmax, nm)Fluorescence Intensity (Arbitrary Units)
Unbound Peptide35275
Ligand-Bound Peptide34095

This table is illustrative and does not represent actual experimental data.

The hypothetical data in Table 2 shows a blue shift of 12 nm and an increase in fluorescence intensity upon ligand binding. This would suggest that the 6-chloro-tryptophan residue moves into a more hydrophobic and rigid environment within the peptide-ligand complex, shielding it from solvent quenching and leading to an enhanced quantum yield. Such data provides valuable insights into the mechanism of ligand binding and the associated conformational rearrangements.

Computational and Theoretical Approaches to Fmoc 6 Chloro Dl Tryptophan Chemistry

Molecular Dynamics (MD) Simulations of Peptide-Containing Systems

The substitution of a hydrogen atom with a larger, electronegative chlorine atom at the 6-position of the tryptophan indole (B1671886) ring can alter the conformational preferences of the amino acid side chain and, by extension, the peptide backbone. MD simulations are a powerful tool for exploring the full range of possible conformations (the conformational ensemble) that a modified peptide can adopt in solution. researchtrends.netnih.gov

These simulations track the motions of atoms over time, revealing how the chloro-substituent affects the rotational freedom around key dihedral angles (e.g., χ1 and χ2) of the tryptophan side chain. nih.gov This analysis helps determine the populations of different side-chain rotamers. The results of such simulations can be compared to experimental data from NMR spectroscopy to validate the computational model. nih.gov By understanding the conformational landscape, researchers can predict how the modification might pre-organize a peptide into a specific shape required for biological activity.

Table 1: Representative MD Simulation Data on Tryptophan Side-Chain Rotamer Populations (χ1) in a Model Hexapeptide. Data is hypothetical and for illustrative purposes.
PeptideTryptophan ResidueRotamer χ1 = -60° (g+) Population (%)Rotamer χ1 = 180° (t) Population (%)Rotamer χ1 = 60° (g-) Population (%)
ModelPeptide-TrpDL-Tryptophan553510
ModelPeptide-6-Cl-Trp6-chloro-DL-tryptophan652510

When a peptide containing 6-chloro-DL-tryptophan acts as a ligand, its interaction with a protein target is of primary interest. MD simulations can model the binding process and characterize the stability of the resulting ligand-protein complex. mdpi.com The chlorine atom can participate in specific non-covalent interactions, such as halogen bonds, which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on the protein (e.g., a backbone carbonyl oxygen). unimi.it

Table 2: Analysis of Intermolecular Interactions from a Simulated Complex of a Peptide Ligand with a Target Protein. Data is hypothetical and for illustrative purposes.
Interacting ResidueInteraction TypeDistance (Å)Contribution to Binding Energy (kcal/mol)
6-Cl-Trp ... Carbonyl O of GlycineHalogen Bond3.1-1.5
6-Cl-Trp ... Phenylalanineπ-π Stacking3.8-2.0
6-Cl-Trp ... LeucineHydrophobic4.2-1.2

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

DFT calculations can accurately model the distribution of electrons within the 6-chloroindole (B17816) moiety of the tryptophan analog. The introduction of the electron-withdrawing chlorine atom alters the electrostatic potential of the indole ring, creating an area of positive potential (a σ-hole) on the halogen atom along the axis of the C-Cl bond. unimi.it

These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doi.org The HOMO-LUMO gap is an indicator of chemical reactivity. By modifying the electronic properties of the indole ring, the chlorine substituent can influence the residue's participation in charge-transfer interactions and its susceptibility to metabolic degradation. doi.org

Table 3: Calculated Electronic Properties of Indole and 6-chloroindole using DFT (B3LYP/6-311++G(d,p)). Data is representative of typical computational outputs.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Indole-5.35-0.125.232.11
6-chloroindole-5.52-0.455.072.45

DFT is the gold standard for accurately calculating the strength and geometry of non-covalent interactions, including the halogen bonds that 6-chloro-DL-tryptophan can form. unimi.it By building small model systems—for example, 6-chloroindole interacting with a Lewis base like formaldehyde (B43269) (to mimic a peptide carbonyl)—researchers can compute the interaction energy with high precision.

These calculations can dissect the interaction energy into its constituent parts, such as electrostatic, dispersion, and induction components, providing a deep understanding of the physical nature of the halogen bond. This knowledge is crucial for leveraging this interaction in the design of high-affinity ligands. unimi.it

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling is a cornerstone of modern structure-activity relationship (SAR) studies, which aim to link the chemical structure of a compound to its biological activity. For peptides containing Fmoc-6-chloro-DL-tryptophan, computational SAR involves building models that can predict the activity of new, unsynthesized analogs.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate calculated molecular descriptors (e.g., electronic properties from DFT, conformational energies from MD, steric parameters) with experimentally measured biological activity. mdpi.com For example, a model might reveal that increased halogen bond strength correlates with higher receptor binding affinity.

These models can then be used to virtually screen libraries of related halogenated tryptophan analogs, prioritizing the most promising candidates for chemical synthesis and experimental testing. This computational pre-screening significantly accelerates the drug discovery and development cycle by focusing resources on compounds with the highest probability of success. mdpi.com

Table 4: Example of a Computational SAR Table for a Series of Halogenated Tryptophan-Containing Peptides. Activity is hypothetical.
AnalogModification at Position 6Calculated Halogen Bond Propensity (Arb. Units)Predicted pIC50Experimental pIC50
1-H0.06.56.4
2-F0.86.96.8
3-Cl (this compound)1.57.47.5
4-Br1.87.77.6

Prediction of Biological Activity Based on Chemical Modifications

Computational modeling is a powerful tool for predicting how the substitution of a standard tryptophan residue with 6-chloro-tryptophan (6-Cl-Trp) will alter the biological activity of a peptide. The introduction of a chlorine atom at the 6-position of the indole ring induces significant changes in the residue's physicochemical properties, which can be modeled to forecast effects on peptide-protein interactions.

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are employed to understand these effects at an atomic level. biorxiv.orgresearchgate.netnih.govnih.gov Key predicted changes include:

Modified Electrostatic Potential: The electron-withdrawing nature of the chlorine atom alters the electron distribution of the indole ring. This change in the electrostatic surface potential can influence hydrogen bonding and other non-covalent interactions with a target receptor, potentially increasing binding affinity.

Enhanced Hydrophobicity: The chloro-substituent increases the lipophilicity of the tryptophan side chain. This can strengthen hydrophobic interactions within a protein's binding pocket, a critical factor in the stability of many peptide-receptor complexes. beilstein-journals.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding partner. Computational models can predict the geometry and energy of these potential halogen bonds, which are not possible with native tryptophan.

Conformational Rigidity: The steric bulk and electronic properties of the chlorine atom can restrict the conformational flexibility of the peptide backbone and the tryptophan side chain. MD simulations can predict these changes in the peptide's conformational landscape, which can be advantageous for locking the peptide into a bioactive conformation. acs.org

These predictive models allow researchers to rationalize structure-activity relationships (SAR) and prioritize the synthesis of modified peptides with the highest likelihood of improved biological activity. For example, replacing a key tryptophan with 6-Cl-Trp in an RGD peptide, a sequence that binds to integrin receptors, can be computationally modeled to predict enhanced binding affinity before synthesis is undertaken. acs.org

Computational MethodPredicted Effect of 6-Chloro ModificationImplication for Biological Activity
Molecular Docking Altered binding pose, potential for new halogen bonds.Potentially increased or altered binding affinity and selectivity.
Molecular Dynamics Changes in peptide conformational stability and flexibility. biorxiv.orgresearchgate.netnih.govStabilization of bioactive conformation; reduced entropic penalty upon binding.
Quantum Mechanics Modified electrostatic surface potential of the indole ring.Altered hydrogen bonding and electrostatic complementarity with the target.
Free Energy Perturbation Quantitative prediction of the change in binding free energy (ΔΔG).Direct forecast of whether the modification will be beneficial or detrimental to binding affinity.

Virtual Screening for Novel Peptide Leads

Virtual screening is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a biological target. The inclusion of non-canonical amino acids like 6-chloro-tryptophan in these virtual libraries significantly expands the chemical space that can be explored, increasing the probability of discovering novel and potent peptide leads. semanticscholar.orgnih.gov

The process typically involves several stages:

Library Design: Virtual libraries of peptides are created where specific positions are systematically substituted with 6-chloro-tryptophan. This allows for the exploration of how this modification impacts binding across a diverse set of peptide sequences. mdpi.com

High-Throughput Docking: These peptide libraries are then computationally "docked" into the three-dimensional structure of a target protein. Scoring functions are used to estimate the binding affinity of each peptide, and the top-scoring candidates are selected. The unique properties of the 6-chloro group, such as its potential for halogen bonding, are critical parameters in modern scoring functions. mdpi.comrsc.org

Refinement and Analysis: The top candidates from the initial screen undergo more rigorous computational analysis, such as longer molecular dynamics simulations or more accurate free energy calculations, to validate the initial predictions and understand the specific interactions driving the binding. nih.govchemrxiv.org

This in silico approach was instrumental in identifying peptide-based inhibitors for protein-protein interactions (PPIs), which are often challenging to target with small molecules. rsc.orgnih.gov For instance, a virtual screen of a peptide library containing 6-Cl-Trp could be used to identify novel inhibitors of the p53-hDM2 interaction, a key target in cancer therapy. rsc.org The computational models would highlight peptides where the 6-chloro-indole side chain fits optimally into a hydrophobic pocket of hDM2, an interaction that contributes to high-affinity binding. rsc.org

Screening StageRole of 6-Chloro-TryptophanExample Application
Library Generation Used as a non-canonical building block to increase library diversity and explore novel chemical space.Creating a virtual library of cyclic peptides to target a specific protein-protein interface. nih.gov
Molecular Docking The unique size, hydrophobicity, and halogen-bonding potential contribute to unique binding scores and poses.Screening for peptides that inhibit the PD-1/PD-L1 interaction in immunotherapy. mdpi.com
Hit Optimization Serves as a "hot-spot" residue for further computational optimization to fine-tune binding affinity and selectivity.Refining a lead peptide by exploring other halogen substitutions (e.g., F, Br, I) at the same position.

By leveraging these computational and theoretical approaches, researchers can rationally design and discover novel peptides with enhanced therapeutic properties, making the most of the unique chemical characteristics imparted by the incorporation of this compound during synthesis.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Site-Specific Incorporation

The precise insertion of non-canonical amino acids like 6-chlorotryptophan into a peptide sequence is fundamental to harnessing its potential. While Fmoc-protected amino acids are standard in solid-phase peptide synthesis (SPPS), the inclusion of modified residues can present challenges such as aggregation or altered reactivity. americanpeptidesociety.orgmblintl.com Future research will focus on overcoming these hurdles and developing more efficient and versatile incorporation methods.

A primary area of development is the expansion of the genetic code. nih.gov This biological approach utilizes engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs to incorporate non-canonical amino acids at specific sites during protein translation in living cells. nih.govdtic.mil Researchers have already designed a yeast phenylalanyl-tRNA synthetase that can successfully incorporate 6-chlorotryptophan (6ClW) in response to an amber stop codon with high fidelity. nih.gov Future work will likely involve creating autonomous cells capable of both biosynthesizing 6-chlorotryptophan and incorporating it into proteins, thereby streamlining the production of modified biopolymers. nih.govbohrium.com

Another promising frontier is the use of enzymatic and chemo-enzymatic strategies. Tryptophan halogenase enzymes, which can be engineered for improved activity, have been shown to halogenate tryptophan residues on peptides post-synthesis. mdpi.com This method allows for the modification of peptides and proteins after they have been produced, offering a complementary approach to direct incorporation during synthesis.

MethodologyPrinciplePotential AdvantagesFuture Research Focus
Optimized Solid-Phase Peptide Synthesis (SPPS)Chemical synthesis on a solid support using Fmoc-6-chloro-DL-tryptophan as a building block.Direct, versatile, allows for incorporation of multiple different non-canonical amino acids.Developing novel coupling reagents and solvent systems to minimize aggregation and side reactions. biomatik.comresearchgate.net
Genetic Code Expansion (GCE)In vivo incorporation using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.govHigh site-specificity; enables production of large, modified proteins in cellular systems.Improving the efficiency of engineered synthetases and developing autonomous host cells for biosynthesis. bohrium.comrice.edumdpi.com
Enzymatic Post-Translational ModificationUse of engineered tryptophan halogenase enzymes to chlorinate tryptophan residues on a completed peptide chain. mdpi.comAllows for modification of existing peptides and proteins; high regioselectivity.Expanding the substrate scope and catalytic efficiency of halogenase enzymes through protein engineering.

Exploration in Advanced Bio-conjugation Strategies

Bioconjugation, the process of linking molecules to proteins or peptides, is a cornerstone of drug development and diagnostics. The chlorine atom on 6-chlorotryptophan can serve as a versatile chemical handle for novel and site-specific bioconjugation reactions that are orthogonal to the chemistry of natural amino acids.

Future research will likely exploit the chloro-indole moiety in transition metal-catalyzed cross-coupling reactions. nih.gov For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings could be adapted to link various functional groups (e.g., fluorophores, drugs, or polyethylene (B3416737) glycol chains) directly to the peptide backbone at the 6-chlorotryptophan position. mdpi.comsigmaaldrich.com Developing water-compatible and biocompatible catalytic systems will be crucial for applying these methods to sensitive biological molecules. acs.org

Furthermore, photochemical modification methods are emerging as powerful tools for bioconjugation. nih.govupenn.edu The electronic properties of the tryptophan indole (B1671886) ring are central to these reactions, which can proceed via photoinduced electron transfer. nih.govbohrium.com The presence of an electron-withdrawing chlorine atom is expected to modulate the indole's redox potential, potentially enabling new photochemical conjugation pathways or enhancing the selectivity of existing ones. researchgate.net

StrategyReaction TypePotential ApplicationKey Research Challenge
Palladium-Catalyzed Cross-CouplingSuzuki-Miyaura, Sonogashira, Buchwald-HartwigAttaching imaging agents, drug payloads, or polymers for improved pharmacokinetics. sigmaaldrich.comnih.govDeveloping catalysts that are active and stable in aqueous, biological media without denaturing the peptide/protein. acs.org
Photochemical LigationPhotoinduced Electron Transfer (PET), Radical ConjugationSpatially and temporally controlled labeling of proteins in vitro and potentially in vivo. nih.govnih.govUnderstanding the specific photochemical reactivity of the 6-chloroindole (B17816) ring to ensure high selectivity.
Nucleophilic Aromatic Substitution (SNAr)Displacement of the chloride by a strong nucleophile.A direct method for linking thiol- or amine-containing molecules.The indole ring is generally not activated enough for SNAr; requires development of methods to enhance reactivity.

Innovative Applications in Chemical Probes for Biological Systems

Tryptophan's intrinsic fluorescence makes it a valuable natural probe for studying protein structure and dynamics. Modifying the tryptophan structure provides an opportunity to create probes with novel spectroscopic properties. Incorporating 6-chlorotryptophan into peptides can yield powerful tools for investigating complex biological systems.

The chlorine atom is expected to alter the photophysical properties of the tryptophan side chain. nih.gov Studies on other halogenated tryptophan analogues have shown that they can cause shifts in the fluorescence absorption and emission spectra. nih.govebi.ac.uk This spectral shift can be exploited to distinguish the signal of the modified probe from that of the many native tryptophan residues in a large protein, facilitating cleaner analysis of local environments. nih.gov

Moreover, the chlorine atom can induce a "heavy-atom effect," which promotes intersystem crossing from the excited singlet state to the triplet state. acs.org This phenomenon can enhance the phosphorescence signal of the tryptophan analogue. nih.govresearchgate.net As phosphorescence has a much longer lifetime than fluorescence, probes based on 6-chlorotryptophan could be used in time-gated measurements to reduce background noise from autofluorescence, enabling highly sensitive detection assays. Analogues like 6-nitro-L-tryptophan have already proven effective as spectroscopic probes for monitoring protein binding events through changes in their circular dichroism and visible absorption spectra. nih.gov

PropertyNative TryptophanHypothesized 6-Chloro-TryptophanProbe Application
Fluorescence Emission Max~350 nm (in water)Blue-shifted (~340-345 nm)Spectrally distinct reporter for local environment polarity and dynamics. nih.govebi.ac.uk
Fluorescence Quantum Yield~0.13 (in water)Potentially lower due to heavy-atom effect.Can be used to probe quenching interactions with nearby residues.
PhosphorescenceVery weak at room temperature.Enhanced due to heavy-atom effect. acs.orgDevelopment of probes for time-resolved assays and imaging with low background.
NMR Signature13C and 1H signalsUnique 13C shifts due to chlorine; potential for 35/37Cl NMR.A unique structural label for NMR-based studies of protein structure and interaction.

Integration into Advanced Materials Science Research (e.g., Self-Assembling Systems)

The self-assembly of peptides into well-ordered nanostructures like fibrils, nanotubes, and hydrogels is a rapidly growing field with applications in tissue engineering, drug delivery, and regenerative medicine. The incorporation of 6-chlorotryptophan into self-assembling peptide sequences offers a novel strategy to control and tune the resulting material properties.

A key emerging area is the use of halogen bonding as a directional, non-covalent interaction to guide supramolecular assembly. acs.orgresearchgate.net A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. The chlorine atom in 6-chlorotryptophan can act as a halogen bond donor, introducing a new, specific interaction to direct peptide packing in a way that is not possible with natural amino acids. unimore.it This could lead to the formation of novel, highly ordered nanostructures.

Furthermore, the introduction of a chlorine atom modifies the hydrophobicity and aromatic stacking potential of the tryptophan side chain. These properties are critical drivers of peptide self-assembly. rsc.org By systematically replacing native tryptophan or phenylalanine residues with 6-chlorotryptophan in known hydrogel-forming peptides, researchers could finely tune the mechanical properties of the resulting hydrogels, such as their stiffness, stability, and gelation kinetics. nih.govresearchgate.netjyu.fi This could lead to the development of "smart" biomaterials that respond to specific stimuli or are optimized for specific applications like cell culture or bioprinting.

Material PropertyGoverning FactorPotential Impact of 6-Chloro-TryptophanEmerging Application
Self-Assembly MorphologyBalance of hydrophobic, electrostatic, and H-bonding interactions.Introduction of directional halogen bonding; altered π-π stacking. unimore.itnih.govCreation of novel nanostructures (e.g., highly ordered fibrils, new crystal polymorphs).
Hydrogel Stiffness (Rheology)Fiber density and cross-linking within the hydrogel network.Modulation of inter-peptide interactions to increase or decrease gel rigidity. rsc.orgTunable scaffolds for 3D cell culture and tissue engineering.
Gelation KineticsRate of nucleation and fiber growth.Altered hydrophobicity may accelerate or slow the onset of self-assembly.Injectable hydrogels for in situ drug delivery and regenerative medicine.
BioactivityPeptide sequence and structure.Enhanced stability or binding affinity of bioactive motifs within the material. ebi.ac.ukBioactive materials that promote cell adhesion, proliferation, or differentiation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Fmoc-6-chloro-DL-tryptophan, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination at the 6-position of the tryptophan indole ring followed by Fmoc (9-fluorenylmethoxycarbonyl) protection. Critical parameters include:

  • Chlorination : Use of selective reagents like N-chlorosuccinimide (NCS) under controlled pH to avoid over-halogenation.

  • Fmoc Protection : Reaction with Fmoc-Cl in anhydrous dimethylformamide (DMF) with a base (e.g., DIEA) at 0–4°C to prevent racemization .

  • Purification : Reverse-phase HPLC or flash chromatography with gradients optimized for polar aromatic side chains. Monitor purity via LC-MS (ESI+) and compare retention times with standards .

    Data Table 1 : Key Synthetic Parameters

    ParameterOptimal ConditionImpact on Yield/Purity
    Chlorination reagentNCS in DCMHigher regioselectivity
    Fmoc protection pH8.5–9.0 (DIEA)Minimizes racemization
    HPLC mobile phaseAcetonitrile/0.1% TFAResolves Fmoc-protected peaks

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm indole ring substitution (e.g., downfield shifts for H-5 and H-7 due to chlorine’s electronegativity) .
  • High-Resolution Mass Spectrometry (HRMS) : Compare observed [M+H]+^+ with theoretical values (e.g., C24_{24}H20_{20}ClN2_2O4_4: Calc. 459.11, Obs. 459.12) .
  • FT-IR : Detect Fmoc carbonyl stretches (~1700 cm1^{-1}) and indole N-H vibrations (~3400 cm1^{-1}) .

Advanced Research Questions

Q. What challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS), and how can they be mitigated?

  • Methodological Answer :

  • Steric Hindrance : The chloro substituent at position 6 may reduce coupling efficiency. Mitigate by:

  • Using coupling reagents like HATU/Oxyma Pure with extended reaction times (2–4 hours).

  • Pre-activating the amino acid prior to resin addition .

  • Acid Sensitivity : The indole ring may degrade during TFA cleavage. Optimize cleavage cocktails (e.g., TFA:H2_2O:Triisopropylsilane = 95:2.5:2.5) and limit cleavage time to 2 hours .

    Data Table 2 : SPPS Optimization for Chlorinated Tryptophan Derivatives

    ChallengeSolutionOutcome
    Low coupling efficiencyDouble coupling cycles>95% incorporation efficiency
    Side-chain degradationReduced TFA exposurePreserves indole integrity

Q. How does the 6-chloro substitution affect the photophysical properties of tryptophan in fluorescence-based assays?

  • Methodological Answer : The chloro group quenches intrinsic tryptophan fluorescence due to heavy-atom effects. Key considerations:

  • Emission Spectra : Measure λmax_{\text{max}} shifts (e.g., from ~350 nm to ~340 nm) using a fluorimeter.
  • Quantum Yield : Compare with unmodified tryptophan (e.g., 0.14 vs. 0.04 for 6-chloro derivatives) .
  • Applications : Useful as a fluorescence quencher in Förster resonance energy transfer (FRET) studies .

Q. What are the conflicting reports on the stability of this compound in aqueous buffers, and how can these discrepancies be resolved?

  • Methodological Answer :

  • Reported Issues : Some studies note hydrolysis of the Fmoc group at pH > 9, while others report indole ring oxidation at pH < 3.
  • Resolution Strategy :

Conduct accelerated stability studies (40°C, 75% RH) across pH 2–10.

Monitor degradation via HPLC and assign peaks to hydrolysis byproducts (e.g., free 6-chloro-tryptophan) or oxidized indole derivatives .

Use buffered solutions (e.g., PBS at pH 7.4) for short-term storage (<24 hours) .

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